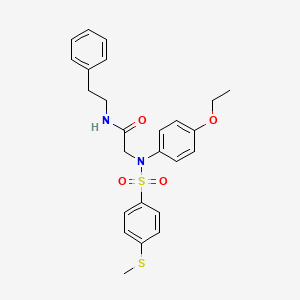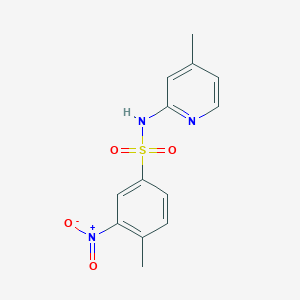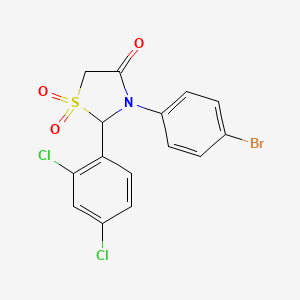![molecular formula C23H24O5 B5046557 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5046557.png)
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound belonging to the class of aromatic ethers It is characterized by its complex structure, which includes multiple ether linkages and phenoxy groups
Méthodes De Préparation
The synthesis of 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-4-bromobenzene and 3-phenoxyphenol.
Etherification: The first step involves the etherification of 1-methoxy-4-bromobenzene with 3-phenoxyphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Subsequent Reactions: The intermediate product undergoes further etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can affect various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Receptor Binding: It can bind to receptors on cell membranes, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the phenoxy groups, resulting in different chemical properties and applications.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound contains additional ethoxy groups, making it more hydrophilic and suitable for different industrial applications.
The uniqueness of this compound lies in its specific combination of ether linkages and phenoxy groups, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-19-10-12-20(13-11-19)26-16-14-25-15-17-27-22-8-5-9-23(18-22)28-21-6-3-2-4-7-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVYEMPFXPVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B5046494.png)


![N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5046501.png)

![1-[(2,5-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5046517.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5046524.png)
![1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5046528.png)

![2-[2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B5046545.png)
![N-(2-methoxyethyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5046548.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5046551.png)
![N-(3'-fluoro-3-biphenylyl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5046569.png)
![N-{4-[5-(1-naphthyl)-4-phenyl-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B5046579.png)
